molecular formula C13H12N2O2 B14332669 (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile

(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile

Cat. No.: B14332669
M. Wt: 228.25 g/mol
InChI Key: ASTVLXDTYCDVME-CXOFSOFSSA-N
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, an imino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile typically involves the reaction of an aldehyde with hydroxylamine to form an oxime, followed by further reactions to introduce the nitrile and imino groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution .

Scientific Research Applications

(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the imino group may interact with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oximes, nitriles, and imines, such as:

  • (E)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
  • (Z)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
  • 4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile

InChI

InChI=1S/C13H12N2O2/c1-9(16)12(11(15)7-8-14)13(17)10-5-3-2-4-6-10/h2-6,15,17H,7H2,1H3/b13-12-,15-11?

InChI Key

ASTVLXDTYCDVME-CXOFSOFSSA-N

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)CC#N

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)CC#N

Origin of Product

United States

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